n-Lauroyl-n-methyltaurine sodium salt

Description

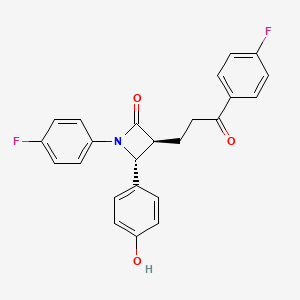

Structure

3D Structure

Properties

Molecular Formula |

C24H19F2NO3 |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

(3S,4R)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2/t21-,23-/m0/s1 |

InChI Key |

UEPZDXMEEKCJSP-GMAHTHKFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Advanced Synthesis and Green Chemistry Methodologies for N Lauroyl N Methyltaurine Sodium Salt

Comparative Analysis of Direct Condensation Pathways

Optimization of Reaction Conditions and Catalysis

The efficiency of the direct condensation reaction is highly dependent on the optimization of reaction conditions, particularly temperature, and the use of effective catalysts. High temperatures are typically required to drive the dehydration reaction and achieve high conversion rates.

Several catalysts have been investigated to facilitate the direct amidation process. Magnesium oxide (MgO) has been identified as a catalyst with high activity for this condensation reaction. google.com Studies have shown that a combination of catalysts can also be effective. For instance, a synergistic effect has been observed when using a mixture of boric acid and acetic acid, which can significantly shorten the reaction time. pmarketresearch.com The use of Lewis acid catalysts, such as tetra-n-butyl titanate, has also been reported to increase the rate of amidation reactions. google.com Another approach involves the use of silica (B1680970) gel as a solid support and catalyst, particularly in conjunction with microwave irradiation to accelerate the reaction. rsc.org

The table below summarizes the findings from various studies on the optimization of reaction conditions for the direct condensation synthesis of N-Lauroyl-N-Methyltaurine Sodium Salt.

| Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion Rate of N-methyltaurine sodium (%) | Reference |

| MgO | 215 | 6 | >95 | google.com |

| Boric Acid and Acetic Acid | 220-226 | 1.8-2.5 | Not specified | pmarketresearch.com |

| No Catalyst (Thermal) | 220 | 10 | Not specified | nih.gov |

Influence of Reactant Ratios and Concentrations

The molar ratio of lauric acid to N-methyltaurine sodium salt is a critical parameter that influences the reaction equilibrium and, consequently, the final product yield. An excess of lauric acid is often employed to shift the equilibrium towards the product side and ensure a higher conversion of the more valuable N-methyltaurine sodium salt.

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for this compound is a key focus of modern chemical research, guided by the principles of green chemistry. rsc.orgpatsnap.com The primary goal is to design processes that are safer, more efficient, and generate minimal waste.

Minimization of By-product Formation and Waste Streams

A significant advantage of the direct condensation method over the traditional Schotten-Baumann synthesis is the drastic reduction in by-product formation. The only by-product in the direct amidation of lauric acid and N-methyltaurine sodium salt is water, which is environmentally harmless. mdpi.com In contrast, the Schotten-Baumann route generates at least an equimolar amount of sodium chloride, which can be problematic for the properties of the final surfactant mixture and requires additional purification steps to remove. nih.gov

Furthermore, the synthesis of the lauroyl chloride precursor for the Schotten-Baumann reaction often involves reagents like thionyl chloride or phosgene (B1210022), which produce hazardous by-products such as sulfur dioxide, hydrogen chloride, or phosphorus-containing waste. google.com By avoiding this step, the direct condensation pathway significantly reduces the generation of toxic and difficult-to-treat waste streams.

Enhancement of Atom Economy and Process Efficiency

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The direct condensation reaction exhibits a much higher atom economy compared to the Schotten-Baumann synthesis. In the ideal direct condensation scenario, all the atoms of the reactants (lauric acid and N-methyltaurine sodium salt) are incorporated into the final product, with only water being eliminated.

Synthesis of Precursors and Related N-Acyl Taurine (B1682933) Derivatives

The traditional synthesis of N-methyltaurine has involved high-temperature and high-pressure reactions with methylamine (B109427), which can be hazardous. google.com More recent and environmentally friendly methods for synthesizing N-methyltaurine and its sodium salt are being explored. One such method involves the reaction of N-methylacetamide with a sulfuric acid solution, followed by reaction with an ammonium (B1175870) source and subsequent treatment to yield N-methyltaurine ammonium, which can then be converted to the sodium salt. google.com Another approach starts from taurine, which is reacted with a fatty acyl chloride under alkaline conditions to prepare N-acyltaurine sodium salt, followed by methylation. google.comnih.gov

The synthesis of related N-acyl taurine derivatives often involves the condensation of an acid chloride with ammonium thiocyanate, followed by a reaction with a heterocyclic amine. Research is ongoing to develop more direct and greener routes for these derivatives as well. For lauroyl chloride, which is still used in some processes, methods are being developed to minimize waste. For example, synthesis using phosgene can be designed to have absorbable by-products like carbon dioxide, with the catalyst being recycled. google.com

The table below provides a brief overview of different synthesis routes for the key precursors.

| Precursor | Synthesis Method | Key Reactants | Noteworthy Aspects | Reference |

| Lauroyl Chloride | Thionyl Chloride Method | Lauric Acid, Thionyl Chloride | Traditional method, generates SO2 and HCl by-products. | pmarketresearch.com |

| Phosgene Method | Lauric Acid, Phosgene | Can be designed for recyclable catalysts and absorbable by-products. | google.com | |

| N-Methyltaurine Sodium Salt | High-Pressure Methylamine Reaction | Ethylene Oxide, Sodium Bisulfite, Methylamine | Harsh reaction conditions (high temperature and pressure). | google.com |

| From N-methylacetamide | N-methylacetamide, Sulfuric Acid, Ammonium Source | A potentially more moderate route. | google.com | |

| From Taurine | Taurine, Fatty Acyl Chloride, Dimethyl Sulfate (B86663) | Multi-step but avoids high-pressure methylamine reaction. | google.comnih.gov |

N-Acyl-N-Methyltaurine as a Core Intermediate

In several synthetic strategies for this compound and its analogs, N-acyl-N-methyltaurine serves as a crucial intermediate. patsnap.comgoogle.com This approach involves a multi-step process where the final neutralization to the sodium salt occurs after the core amide structure has been formed. The synthesis of this intermediate is a key focus for creating a high-purity final product.

A common pathway to N-acyl-N-methyltaurine begins with taurine itself. The process can be outlined as follows:

Acylation of Taurine : Taurine is first reacted with a fatty acyl chloride (like lauroyl chloride) under alkaline conditions. This step produces an N-acyltaurine sodium salt. patsnap.com

Methylation : The resulting N-acyltaurine sodium salt is then methylated. This is typically achieved using a methylating agent such as dimethyl sulfate, again under alkaline conditions. patsnap.com

Acidification : The final step in forming the intermediate is the acidification of the N-acyl-N-methyltaurine sodium salt solution. This causes the N-acyl-N-methyltaurine to precipitate as a solid, which can then be filtered, washed, and dried to yield a pure intermediate. patsnap.comgoogle.com

This method offers the advantage of building the molecule in a controlled, stepwise manner, which can be beneficial for achieving high purity. The intermediate, N-acyl-N-methyltaurine, is a stable solid that can be stored before its conversion to the final sodium salt via neutralization with a base like sodium hydroxide. This route decouples the amide formation from the final salt formation, providing greater process control. patsnap.comgoogle.com

The table below details a representative synthesis of an N-acyl-N-methyltaurine intermediate, based on a patented method. patsnap.com

| Step | Reactants | Reagents/Conditions | Product | Reported Yield |

| 1. Acylation | Sodium Taurate, Palmitoyl Chloride | Acetone/Water, NaOH (pH 9-10), 20-30°C | Sodium N-palmitoyl taurate | Not isolated |

| 2. Methylation & Acidification | Sodium N-palmitoyl taurate | Dimethyl Sulfate, NaOH, <10°C; then H₂SO₄ (pH 2-3) | N-palmitoyl-N-methyl taurine | 70% |

Derivatization Strategies for Tailored Surfactant Properties

The versatility of this compound stems from the ability to modify its structure to create a wide range of surfactants with tailored properties. These derivatization strategies allow for the fine-tuning of characteristics such as foaming ability, solubility, emulsification, and mildness. nih.gov

The most common derivatization strategy involves altering the length and saturation of the N-acyl (fatty acid) chain. koreascience.kr While the subject compound features a C12 lauroyl group, substituting it with other fatty acid chains yields a homologous series of N-acyl-N-methyltaurates with different performance profiles.

Shorter Chains (e.g., Cocoyl from coconut oil) : Generally produce a more voluminous and flashier foam but may have slightly lower emulsifying power for heavy oils.

Longer Chains (e.g., Stearoyl C18, Oleoyl (B10858665) C18:1) : Tend to create a creamier, more dense foam and provide a more conditioned, emollient feel. They often exhibit better emulsification properties but may have lower solubility in cold water. cir-safety.org

This relationship allows formulators to select or blend different N-acyl-N-methyltaurates to achieve a specific sensory experience and performance target. For instance, Sodium methyl oleoyl taurate is used in concentrations up to 28% in certain bath products for its specific properties. cir-safety.org

Beyond the acyl chain, more complex derivatizations have been explored to introduce novel functionalities. Research has been conducted on synthesizing N-acyltaurates with aromatic side chains to study their unique effects on interfacial properties at water-air and water-oil interfaces. researchgate.net Such modifications, while not common in commercial products, demonstrate the potential to create highly specialized surfactants by altering the molecular architecture beyond simple acyl chain substitution. These strategies underscore the adaptability of the N-acyl-N-methyltaurine scaffold for developing next-generation surfactants.

The following table provides a comparative overview of how different acyl chains affect surfactant properties.

| Acyl Group (Example) | Carbon Chain | Typical Source | Key Property Modifications |

| Lauroyl | C12 | Lauric Acid (from Coconut or Palm Kernel Oil) | Excellent balance of foaming and cleansing; considered a benchmark |

| Cocoyl | C8-C18 blend | Coconut Oil | High, rich foam; good detergency |

| Myristoyl | C14 | Myristic Acid | Creamy lather, conditioning feel |

| Stearoyl | C18 | Stearic Acid | Waxy solid, provides structure, emollient feel in formulations |

| Oleoyl | C18 (unsaturated) | Oleic Acid | Enhanced emulsification, conditioning properties |

Fundamental Studies on Self Assembly and Aggregation Behavior of N Lauroyl N Methyltaurine Sodium Salt

Micellization Dynamics and Critical Micelle Concentration (CMC) Investigations

The formation of micelles is a hallmark of surfactant behavior in solution. Above a specific concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) spontaneously associate to form larger aggregates. This process is a dynamic equilibrium between the monomers and the micelles, driven by the need to minimize the unfavorable contact between the hydrophobic tails of the surfactant and the aqueous solvent.

The process of micellization can be described by several key thermodynamic parameters: the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. The Gibbs free energy indicates the spontaneity of the process; a negative value for ΔG°m signifies that micelle formation is thermodynamically favorable. ajchem-a.com

The standard Gibbs free energy of micellization is related to the CMC by the following equation for ionic surfactants:

ΔG°m = (2 - β)RT ln(CMC)

where:

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

β is the degree of counterion binding to the micelle.

CMC is expressed as a mole fraction.

The enthalpy of micellization (ΔH°m) can be determined from the temperature dependence of the CMC, while the entropy of micellization (ΔS°m) can be calculated using the fundamental thermodynamic relationship:

ΔG°m = ΔH°m - TΔS°m

| Temperature (K) | CMC (mol·dm⁻³) | ΔG°m (kJ·mol⁻¹) | ΔH°m (kJ·mol⁻¹) | ΔS°m (J·mol⁻¹·K⁻¹) |

|---|---|---|---|---|

| 293.15 | 1.49 x 10⁻² | -34.67 | -10.43 | 82.69 |

| 298.15 | 1.45 x 10⁻² | -35.13 |

Data presented is for Sodium Lauroyl Sarcosinate (SLS) as an illustrative example of a comparable N-acyl amino acid surfactant.

The process of self-assembly is not instantaneous. The kinetics of surfactant adsorption at interfaces (e.g., the air-water interface) and the formation and breakdown of micelles are critical to their function. The rate at which surfactants adsorb to a newly created interface is governed by their diffusion from the bulk solution and any potential energy barrier to adsorption.

For many simple surfactants, the adsorption process is diffusion-controlled, meaning the rate is limited only by how fast surfactant monomers can travel from the bulk to the subsurface layer and then to the interface. However, for more complex molecules or in the presence of impurities, an adsorption barrier may exist, slowing the process. The kinetics of micelle formation and dissolution (micelle evolution) are typically very fast, occurring on the order of microseconds to milliseconds. This rapid equilibrium allows surfactant solutions to respond quickly to changes in concentration, such as upon dilution.

Interactions in Binary and Multicomponent Surfactant Systems

In practical applications, surfactants are rarely used as single components. The behavior of N-Lauroyl-N-methyltaurine sodium salt in mixed systems is therefore of significant interest, as interactions with other surfactants can lead to enhanced performance.

When anionic surfactants like this compound are mixed with cationic surfactants, strong synergistic interactions are often observed. The powerful electrostatic attraction between the oppositely charged headgroups of the anionic (e.g., sulfonate) and cationic (e.g., quaternary ammonium) surfactants drastically reduces the repulsion that would normally hinder micelle formation. This leads to a significant decrease in the CMC of the mixed system compared to the CMCs of the individual components. researchgate.net Studies on similar systems, such as the mixture of anionic sodium lauroyl glutamate (SLG) and cationic dodecyl trimethyl ammonium (B1175870) chloride (DTAC), have demonstrated this strong synergistic effect. researchgate.net This interaction not only lowers the concentration needed for micellization but can also improve properties like foam stability and solubility. researchgate.net

Mixtures with zwitterionic (amphoteric) and non-ionic surfactants are also common. While the interactions are not as strong as with cationic surfactants, they are generally favorable and can be tailored to achieve specific formulation goals. This compound is known to be compatible with a wide range of other surfactants. waycoochem.com

The behavior of binary surfactant mixtures can be quantitatively described using theoretical models, with the Regular Solution Theory (RST) being the most widely applied framework. nih.govchemrxiv.org RST allows for the calculation of the composition of the mixed micelle and the prediction of the system's CMC based on the properties of the pure components and an interaction parameter, β. chemrxiv.org

The theory uses the following equations to relate the mixed-micelle CMC (C₁₂) to the CMCs of the pure components (C₁ and C₂) and the mole fraction of surfactant 1 in the total solute (α₁):

1/C₁₂ = α₁/C₁ + (1 - α₁)/C₂ (for ideal mixing)

For non-ideal systems, the micellar mole fraction (x₁) and the interaction parameter (β) are introduced. The parameter β provides a measure of the extent of non-ideal interaction between the two surfactants in the micelle. chemrxiv.org

β = 0: Ideal mixing.

β < 0: Attractive interaction (synergism). The mixed CMC will be lower than the ideal CMC.

β > 0: Repulsive interaction (antagonism). The mixed CMC will be higher than the ideal CMC.

For synergistic anionic-cationic mixtures, β typically has a large negative value, reflecting the strong electrostatic attraction. This framework is essential for predicting and optimizing the performance of mixed surfactant formulations.

The aggregation behavior of ionic surfactants is highly sensitive to the presence of electrolytes (salts). For an anionic surfactant like this compound, the addition of a simple electrolyte such as sodium chloride (NaCl) typically causes a significant decrease in the CMC. jcsp.org.pkresearchgate.netjsirjournal.com

This effect is due to the shielding of electrostatic repulsion between the negatively charged headgroups of the surfactant molecules in the micelle. The added cations (e.g., Na⁺) from the salt accumulate near the micelle surface, neutralizing some of the charge and reducing the repulsive forces. nih.gov With this repulsion diminished, the surfactant molecules can pack more easily into micelles, and thus aggregation occurs at a lower bulk concentration. jsirjournal.comnih.gov The magnitude of this effect generally increases with the concentration of the added electrolyte and the valency of the counterion (e.g., Ca²⁺ would have a stronger effect than Na⁺). jsirjournal.com This principle is a fundamental tool for controlling the micellization and phase behavior of ionic surfactant solutions.

Advanced Structural Characterization of Aggregates

The transition between different aggregate morphologies, such as from vesicles to micelles, and the specific arrangement of molecules within these aggregates are crucial for understanding the physicochemical properties and functional performance of surfactants like this compound.

The self-assembly of surfactants in aqueous solutions can lead to the formation of various structures, including spherical micelles, cylindrical micelles, and bilayers that can form vesicles. The transition between these morphologies is primarily governed by the effective geometry of the surfactant molecule, which can be described by the critical packing parameter (CPP). The CPP is defined as:

CPP = v / (a₀ * l)

where:

v is the volume of the hydrophobic tail.

a₀ is the optimal headgroup area at the aggregate-water interface.

l is the length of the a_hydrophobic tail.

The value of the CPP dictates the preferred curvature of the aggregate interface and, consequently, its morphology.

| Critical Packing Parameter (CPP) | Predominant Aggregate Morphology |

| < 1/3 | Spherical Micelles |

| 1/3 to 1/2 | Cylindrical or Rod-like Micelles |

| 1/2 to 1 | Vesicles or Bilayers |

| > 1 | Inverted Structures (in non-polar media) |

For this compound, changes in solution conditions can modulate its CPP, leading to morphological transitions. Key factors influencing these transitions include:

Concentration: At concentrations just above the critical micelle concentration (CMC), surfactants typically form spherical micelles. As the concentration increases, these may grow into cylindrical micelles. Vesicle formation from micellar solutions often requires specific conditions or the presence of other components.

Temperature: Temperature can affect the hydration of the headgroup and the flexibility of the hydrophobic tail, thereby altering the effective molecular shape and potentially inducing morphological transitions.

Ionic Strength: The addition of salt (e.g., NaCl) to a solution of anionic surfactants like SMLT can screen the electrostatic repulsion between the negatively charged headgroups. This reduces the effective headgroup area (a₀), increases the CPP, and can favor the transition from micelles to structures with lower curvature, such as vesicles.

pH: Changes in pH can alter the charge on the headgroup, though for the sulfonate group in SMLT, which is a strong acid, the charge is stable over a wide pH range.

Presence of Co-solutes and Co-surfactants: The addition of other molecules, such as alcohols or other surfactants, can be incorporated into the aggregates, altering the packing and potentially inducing transitions. For instance, a bulky co-surfactant might increase the headgroup area, favoring micelle formation, while a hydrophobic co-solute might increase the core volume, favoring vesicle formation.

The arrangement of this compound molecules within an aggregate determines its structure and properties. Molecular packing is influenced by a balance of forces including the hydrophobic effect driving the aggregation of the lauroyl tails, electrostatic repulsion between the negatively charged sulfonate headgroups, and steric interactions.

Key parameters that describe molecular packing include:

Headgroup Area (a₀): This is a critical parameter that is influenced by the size of the hydrated headgroup and the electrostatic repulsions between neighboring headgroups. For SMLT, the presence of the N-methyl group provides some steric bulk near the amide linkage.

Hydrophobic Chain Volume (v) and Length (l): For the lauroyl (C12) chain of SMLT, these values can be estimated from established models for hydrocarbon chains.

Aggregation Number (N_agg): This represents the number of surfactant molecules in a single aggregate, such as a micelle. It is influenced by the balance of forces that favor aggregation versus those that limit the size of the aggregate.

Interfacial Molarities refer to the concentrations of different species (e.g., water, counterions, headgroups) in the interfacial region of the aggregate. This region is not a sharp boundary but rather a gradient of properties. The interfacial region of SMLT aggregates is expected to be rich in water molecules hydrating the sulfonate and amide groups, as well as sodium counterions that are electrostatically attracted to the negatively charged headgroups.

The polarity of the interfacial region is intermediate between that of the aqueous bulk and the hydrocarbon core. This polarity can be probed using spectroscopic techniques with specific probe molecules. The interfacial molarity of water is a key factor influencing the solubility of substances within the aggregate and the rates of chemical reactions that might occur in this microenvironment.

While specific experimental values for the molecular packing parameters and interfacial molarities of this compound are not available in the reviewed literature, a hypothetical data table based on typical values for similar anionic surfactants is presented below for illustrative purposes.

| Parameter | Hypothetical Value for SMLT Micelles | Significance |

| Aggregation Number (N_agg) | 60 - 100 | Indicates the size of the micelles. |

| Headgroup Area (a₀) | 50 - 70 Ų | Reflects the balance of electrostatic repulsion and other interfacial forces. |

| Hydrophobic Chain Volume (v) | ~350 ų | Contributes to the core volume of the aggregate. |

| Hydrophobic Chain Length (l) | ~16 Å | Defines the radius of the micellar core. |

| Interfacial Water Molarity | 5 - 15 M | Indicates the extent of hydration of the headgroups. |

| Counterion (Na⁺) Binding | 60 - 80% | Represents the fraction of counterions associated with the micelle, reducing electrostatic repulsion. |

It is important to emphasize that these values are illustrative and actual experimental determination through techniques such as small-angle neutron scattering (SANS), small-angle X-ray scattering (SAXS), fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy would be necessary to accurately characterize the aggregates of this compound.

Interfacial Phenomena and Surface Activity of N Lauroyl N Methyltaurine Sodium Salt

Adsorption at Liquid-Gas Interfaces

The accumulation of n-Lauroyl-n-methyltaurine sodium salt molecules at the interface between a liquid and a gas phase is a spontaneous process driven by the reduction of the system's free energy. The hydrophobic tail of the surfactant molecule has a low affinity for the bulk aqueous phase and preferentially orients itself towards the gas phase, while the hydrophilic head group remains solvated in the aqueous phase. This molecular arrangement leads to the formation of an organized monolayer at the interface, which is fundamental to the surfactant's surface activity.

The presence of this compound at a liquid-gas interface disrupts the cohesive energy between the solvent molecules at the surface, leading to a reduction in surface tension. The primary mechanism for this phenomenon is the replacement of high-energy solvent molecules at the interface with the lower-energy surfactant molecules. The hydrophobic tails, extending into the gas phase, effectively weaken the intermolecular forces holding the liquid surface together. As the concentration of the surfactant in the bulk phase increases, so does its concentration at the interface, leading to a progressive decrease in surface tension until the critical micelle concentration (CMC) is reached. At the CMC, the interface becomes saturated with surfactant molecules, and further addition of the surfactant leads to the formation of micelles in the bulk phase, with the surface tension remaining relatively constant.

The efficiency of this compound in reducing surface tension is quantified by its surface excess concentration (Γ), which is the excess of the surfactant at the interface compared to the bulk phase, and its adsorption efficiency, often related to the pC20 value (the negative logarithm of the concentration required to reduce the surface tension by 20 mN/m). Several factors can influence these parameters:

Electrolyte Concentration: The addition of an inorganic salt, such as sodium chloride (NaCl), to a solution of this compound can significantly impact its surface activity. The presence of counter-ions (Na+) from the salt can shield the electrostatic repulsion between the negatively charged head groups of the adsorbed surfactant molecules. This shielding allows for a more compact packing of the surfactant molecules at the interface, leading to an increase in the surface excess concentration and a decrease in the area occupied per molecule. Consequently, the CMC is typically lowered in the presence of salt, and the effectiveness of surface tension reduction is enhanced.

Temperature: Temperature can have a complex effect on the adsorption of surfactants. An increase in temperature can increase the kinetic energy of the surfactant molecules, potentially leading to a decrease in adsorption. Conversely, it can also affect the solubility of the surfactant and the hydration of its head group, which can influence its tendency to adsorb.

pH: The pH of the aqueous solution can influence the charge of the hydrophilic head group. For this compound, the sulfonate group is a strong acid anion and remains negatively charged over a wide pH range. However, significant changes in pH could potentially affect the interactions between the surfactant and other components in a formulation.

| Factor | Effect on Surface Excess (Γ) | Effect on Adsorption Efficiency | Mechanism |

| Increased Electrolyte Concentration | Increases | Increases | Shielding of electrostatic repulsion between head groups, allowing for denser packing at the interface. |

| Temperature | Variable | Variable | Affects kinetic energy of molecules, solubility, and hydration of head groups. |

| pH | Generally stable | Generally stable | The sulfonate head group is a strong anion, maintaining its charge over a wide pH range. |

Interactions at Solid-Liquid Interfaces

The adsorption of this compound at solid-liquid interfaces is a critical aspect of its functionality in applications such as detergency, dispersion, and corrosion inhibition. The nature of the solid surface and the composition of the liquid phase are determinative of the adsorption mechanism and the resulting interfacial properties.

This compound can act as a corrosion inhibitor for metallic substrates, such as steel, in aqueous environments. The mechanism of inhibition is primarily attributed to the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The adsorption process can involve both physisorption and chemisorption.

The inhibitor's amphiphilic structure plays a crucial role. The hydrophilic head group can interact with the charged metal surface, while the hydrophobic tails orient themselves away from the surface, creating a non-polar layer that repels water and corrosive species. For steel in near-neutral solutions, it is suggested that similar anionic surfactants act as anodic inhibitors. This implies that they preferentially adsorb on the anodic sites of the metal surface, where metal dissolution occurs, thereby stifling the anodic reaction of the corrosion process. This can sometimes involve the precipitation of an insoluble product on these anodic areas.

The effectiveness of this compound as a corrosion inhibitor can be influenced by factors such as its concentration, the temperature, the pH of the solution, and the presence of other species, such as other ions, which can either enhance or diminish its protective action through synergistic or antagonistic effects.

The rate at which this compound adsorbs onto a solid surface and the structure of the resulting adsorbed layer are dependent on the specific nature of both the surfactant and the surface. The process of adsorption from a solution onto a solid surface generally involves several steps: transport of the surfactant molecules from the bulk solution to the vicinity of the surface, followed by the adsorption step itself.

The kinetics of adsorption can be influenced by several factors:

Concentration: Higher concentrations of the surfactant in the bulk solution lead to a faster rate of adsorption.

Temperature: An increase in temperature generally increases the rate of diffusion of the surfactant molecules, which can lead to faster adsorption kinetics.

Nature of the Surface: The surface energy, charge, and polarity of the solid substrate are critical. On a hydrophobic surface, the hydrophobic tails of the surfactant molecules may adsorb directly onto the surface. On a hydrophilic or charged surface, the adsorption may be driven by electrostatic interactions between the charged head group and the surface, or through other mechanisms like ion exchange.

The formation of the adsorbed layer can proceed through different stages. At low concentrations, individual surfactant molecules may adsorb. As the concentration increases, a monolayer may form. In some cases, especially at concentrations above the CMC, bilayer formation or the adsorption of micelles (admicelles) can occur. The structure of these adsorbed layers dictates the modification of the surface properties, such as wettability and adhesion. For instance, the adsorption of a monolayer with the hydrophobic tails oriented away from the surface can render a hydrophilic surface more hydrophobic.

The study of adsorption kinetics and layer formation often involves techniques that can probe the solid-liquid interface in-situ, providing information on the amount of adsorbed surfactant and the structure of the adsorbed layer over time.

Molecular Modeling and Computational Chemistry of N Lauroyl N Methyltaurine Sodium Salt Systems

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow researchers to observe the movement and interactions of individual surfactant molecules over time, providing a dynamic picture of their behavior in solution and at interfaces. mdpi.com This approach is crucial for understanding the conformational flexibility of n-Lauroyl-n-methyltaurine sodium salt and its role in self-assembly processes.

The self-assembly of surfactants is fundamentally driven by their amphiphilic nature, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. researchgate.net In this compound, the specific features of its molecular structure are critical in defining the characteristics of the aggregates it forms, such as micelles.

Hydrophobic Tail: The C12 lauroyl chain is the primary driver for aggregation. Through the hydrophobic effect, these tails spontaneously move to minimize contact with water, forming the core of the micelle. researchgate.net

Hydrophilic Headgroup: The N-methyltaurine headgroup ensures water solubility and mediates interactions with the aqueous phase and counterions. researchgate.net

Amide Linkage: The amide group near the head provides a degree of conformational rigidity and is a potential site for specific intermolecular interactions, such as hydrogen bonding.

N-Methyl Group: The presence of the methyl group on the nitrogen atom can introduce steric hindrance, influencing the packing efficiency of the headgroups at the micelle surface and potentially affecting the curvature of the aggregate.

Computational studies on similar surfactants confirm that the interplay between these structural elements dictates key properties like the critical micelle concentration (CMC), which marks the onset of micelle formation. researchgate.net

Within a micelle or at an interface, this compound molecules are governed by a balance of several intermolecular forces. MD simulations are particularly effective at dissecting these complex interactions.

Hydrophobic Interactions: The sequestration of the lauroyl tails in the micellar core is driven by the entropic gain of releasing ordered water molecules from their hydration shells.

Electrostatic Interactions: Strong repulsive forces exist between the negatively charged sulfonate headgroups at the micelle surface. These are modulated by the presence of sodium (Na+) counterions, which are attracted to the surface and help shield the repulsion, stabilizing the aggregate.

Van der Waals Forces: These attractive forces are significant between the closely packed hydrocarbon tails within the micelle's core, contributing to its cohesive stability.

Hydrogen Bonding: The amide group can act as a hydrogen bond donor and acceptor, potentially forming bonds with surrounding water molecules or with the sulfonate group of a neighboring surfactant molecule, further influencing molecular packing. Studies on related N-acyltaurines have highlighted the role of the amide group in forming hydrogen bonds. rsc.org

Prediction of Surfactant Properties through Computational Methods

Computational models, particularly Quantitative Structure-Property Relationship (QSPR) models, are increasingly used to predict key surfactant properties. mdpi.comarxiv.org These models can be enhanced with descriptors derived from computationally inexpensive MD simulations, such as partial charges and Lennard-Jones parameters, which govern electrostatic and van der Waals interactions. mdpi.com

Advanced simulation techniques can provide a comprehensive thermodynamic description of the processes of micellization and adsorption at interfaces. nih.gov By simulating systems containing surfactant molecules, water, and often an oil phase, it is possible to directly model these phenomena and predict key performance metrics.

Simulations using software packages like GROMACS can calculate properties such as the reduction in surface tension as surfactants adsorb to an air-water or oil-water interface. nih.gov While directly simulating the full process to determine the CMC can be computationally intensive, these methods are invaluable for understanding the molecular orientation and packing at interfaces, which are crucial for foaming, emulsification, and detergency. mdpi.comnih.gov

| Computational Method | Predicted Property | Typical Insights from Simulations |

|---|---|---|

| Molecular Dynamics (MD) | Micelle Structure & Stability | Reveals aggregate shape, size, and the dynamics of individual surfactant molecules entering and leaving the micelle. |

| MD Simulations | Interfacial Tension (γ) | Calculates the reduction in surface/interfacial tension as a function of surfactant concentration at an interface. nih.gov |

| Free Energy Calculations | Critical Micelle Concentration (CMC) | Determines the free energy change of transferring a surfactant from bulk water to a micelle, from which the CMC can be estimated. |

| Graph Neural Networks (GNN) / QSPR | CMC, γcmc, Γmax | Predicts key surfactant parameters based on molecular structure, trained on large datasets. arxiv.org |

Surfactants are frequently used in mixtures to achieve performance benefits that exceed the sum of the individual components—a phenomenon known as synergy. Computational modeling can predict and explain this behavior. Studies on binary mixtures containing this compound (referred to as SDMT) have demonstrated its capacity for synergistic interactions. researchgate.net

By applying theoretical frameworks like the regular solution theory to experimental or simulation data, it is possible to quantify the strength of interaction between different surfactants in a mixed micelle or at an interface using an interaction parameter (β). researchgate.net A negative β value typically indicates attractive interactions and synergy.

For example, research has shown that mixtures of this compound with cationic or zwitterionic surfactants exhibit significant synergy in reducing surface tension and forming mixed micelles. researchgate.net Simulations can reveal the molecular origins of this synergy, such as the favorable electrostatic attraction between the anionic taurate headgroup and a cationic headgroup, which reduces repulsion and allows for more efficient molecular packing. researchgate.net

| Mixed Surfactant System Example | Predicted Synergistic Effect | Molecular Rationale from Modeling |

|---|---|---|

| Anionic (SDMT) - Cationic (e.g., DTAC) | Strong synergy in CMC and surface tension reduction. researchgate.net | Powerful electrostatic attraction between oppositely charged headgroups reduces repulsion and promotes dense packing. |

| Anionic (SDMT) - Zwitterionic (e.g., BS-12) | Demonstrated synergy in performance. researchgate.net | Reduced electrostatic repulsion compared to a purely anionic system allows for more favorable aggregation. |

| Anionic (SDMT) - Nonionic | Moderate to strong synergy often predicted. | Nonionic "spacer" molecules fit between anionic headgroups, reducing repulsion and improving packing efficiency. |

Analytical Methodologies for Characterizing N Lauroyl N Methyltaurine Sodium Salt and Its Formulations

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for probing the molecular and supramolecular characteristics of n-Lauroyl-n-methyltaurine sodium salt. Techniques such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy offer detailed insights into the surfactant's conformation and the nature of the micelles it forms in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For surfactants like this compound, NMR can provide information on the arrangement of the lauroyl chain, the conformation around the amide bond, and the spatial orientation of the methyltaurine headgroup.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the chemical structure of the surfactant by identifying the chemical shifts of protons and carbons in different chemical environments. The expected ¹H NMR chemical shifts for this compound would include signals from the terminal methyl group of the lauroyl chain at high field (around 0.9 ppm), multiple signals from the methylene (B1212753) groups of the alkyl chain (around 1.2-1.6 ppm), signals for the methylene groups adjacent to the carbonyl and the nitrogen, the N-methyl group, and the methylene groups of the taurine (B1682933) moiety at lower fields.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly valuable for conformational analysis. These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of the molecule's preferred conformation in solution. For instance, NOESY can reveal interactions between the protons of the lauroyl chain and the N-methyl group, providing insights into the folding of the molecule. While detailed conformational studies on this compound using techniques like NOESY or ROESY are not widely available in the reviewed literature, such analyses would be crucial in understanding how its structure influences its surfactant properties.

Table 1: Illustrative Data from ¹H NMR Analysis of this compound (Note: The following table is illustrative of the type of data obtained from ¹H NMR analysis. Specific chemical shift values can vary based on the solvent and experimental conditions.)

| Proton Assignment | Typical Chemical Shift Range (ppm) |

| CH₃ (terminal, lauroyl chain) | 0.8 - 0.9 |

| (CH₂)₉ (lauroyl chain) | 1.2 - 1.4 |

| CH₂C=O (lauroyl chain) | 2.2 - 2.4 |

| N-CH₃ | 2.9 - 3.1 |

| N-CH₂ | 3.3 - 3.5 |

| CH₂-SO₃ | 3.0 - 3.2 |

Fluorescence spectroscopy is a highly sensitive technique used to study the aggregation behavior of surfactants and the microenvironment of the resulting micelles. This is often achieved by using fluorescent probes, such as pyrene (B120774), which exhibit changes in their fluorescence properties depending on the polarity of their immediate surroundings.

When this compound molecules assemble into micelles above their critical micelle concentration (CMC), the hydrophobic lauroyl chains form a nonpolar core. Pyrene, being a hydrophobic molecule, preferentially partitions into this micellar core. The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the pyrene fluorescence emission spectrum is sensitive to the polarity of the microenvironment. A lower I₁/I₃ ratio indicates a more nonpolar environment, characteristic of the micellar core, compared to the highly polar aqueous bulk solution.

By measuring the I₁/I₃ ratio of pyrene as a function of the surfactant concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve. Furthermore, the I₁/I₃ ratio in the post-micellar region provides a measure of the polarity of the micellar core, offering insights into the packing of the surfactant tails and the extent of water penetration into the core. While the general methodology is well-established, specific studies detailing the I₁/I₃ ratio of pyrene in this compound micelles are not extensively documented in the available literature.

Table 2: Representative Data from Fluorescence Spectroscopy of a Surfactant Solution using Pyrene Probe (Note: This table illustrates the expected trend for a typical anionic surfactant. Specific values for this compound are not available in the reviewed literature.)

| Surfactant Concentration (mM) | Pyrene I₁/I₃ Ratio | Inferred Microenvironment |

| 0.1 | ~1.8 | Aqueous (Polar) |

| 1.0 | ~1.7 | Aqueous (Polar) |

| 5.0 (near CMC) | ~1.5 | Transition |

| 10.0 (above CMC) | ~1.2 | Micellar Core (Nonpolar) |

| 20.0 (above CMC) | ~1.1 | Micellar Core (Nonpolar) |

Scattering Techniques for Aggregate Size and Morphology

Scattering techniques are fundamental for determining the size, shape, and distribution of the aggregates formed by this compound in solution. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are two complementary methods that provide quantitative and qualitative information, respectively.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity.

For solutions of this compound above its CMC, DLS can be used to determine the hydrodynamic diameter (or radius) of the micelles. The hydrodynamic diameter is the diameter of a hypothetical sphere that diffuses at the same rate as the micelle. This technique can also provide information on the polydispersity of the micelle sizes, indicating whether the micelles are uniform in size or if there is a broad distribution. Factors such as concentration, temperature, and the presence of electrolytes can influence micelle size, and DLS is an effective tool for studying these effects. Although DLS is a standard technique for surfactant characterization, specific data on the hydrodynamic diameter of this compound micelles is not readily found in published research.

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of the morphology of surfactant aggregates. In TEM, a beam of electrons is transmitted through an ultrathin sample, and an image is formed from the interaction of the electrons with the sample.

To visualize surfactant micelles, which are typically in the nanometer size range, a staining agent (like uranyl acetate) is often used to enhance the contrast between the aggregates and the background. A more advanced technique, cryogenic TEM (cryo-TEM), involves flash-freezing the sample to preserve the aggregates in their native state without the need for staining.

TEM analysis can reveal the shape of the aggregates formed by this compound, which could be spherical, rod-like, or vesicular depending on the conditions. It also allows for the direct measurement of the dimensions of these aggregates, providing a valuable complement to the size information obtained from DLS. At present, specific TEM or cryo-TEM images of this compound aggregates are not widely available in the scientific literature.

Surface and Interfacial Tension Measurement Methods

The primary function of a surfactant is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. The measurement of these properties is therefore fundamental to characterizing the performance of this compound.

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. Interfacial tension is the analogous property at the interface between two immiscible liquids, such as oil and water. Techniques like the du Noüy ring method, the Wilhelmy plate method, and the pendant drop method are commonly used for these measurements.

A plot of surface tension versus the logarithm of the surfactant concentration typically shows a decrease in surface tension as the concentration increases, up to a point where it plateaus. This point corresponds to the critical micelle concentration (CMC), where the surface is saturated with surfactant molecules and further addition of surfactant leads to the formation of micelles in the bulk solution. The surface tension at the CMC (γ_cmc) is a measure of the surfactant's effectiveness in reducing surface tension.

Table 3: Surface and Interfacial Tension Data for this compound (Note: This table contains available data and illustrates the format for more comprehensive data.)

| Concentration (g/L) | Temperature (°C) | Medium | Surface Tension (mN/m) | Interfacial Tension vs. Dodecane (mN/m) |

| 1.0 | 20 | Aqueous Solution | 29.4 libretexts.org | Data not available |

| Various | 25 | 0.1 M NaCl | Data for binary mixtures available nih.gov | Data not available |

Electrochemical Methods for Adsorption and Inhibition Studies

Electrochemical techniques are powerful tools for investigating the adsorption behavior and inhibition efficiency of surfactants like this compound on metal surfaces. These methods provide real-time data on the kinetics of corrosion processes and the formation of protective inhibitor films. While specific studies on this compound are not extensively available in public literature, the principles of these techniques, as applied to analogous anionic surfactants, provide a clear framework for its characterization.

The primary electrochemical methods employed for such studies include potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These techniques help in elucidating the mechanism of corrosion inhibition, whether it is anodic, cathodic, or mixed-type, and in quantifying the inhibitor's effectiveness.

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a direct current (DC) technique used to determine the corrosion current (i_corr) and corrosion potential (E_corr) of a metal in a specific environment. By comparing these parameters in the absence and presence of an inhibitor, one can assess the inhibitor's performance. For an anionic surfactant like this compound, the expectation is that it would adsorb on the metal surface, forming a protective barrier that impedes both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions.

In a typical experiment, the potential of the working electrode (the metal being studied) is scanned, and the resulting current is measured. The data is plotted as a Tafel plot (logarithm of current density versus potential). The presence of an effective inhibitor like this compound would shift the polarization curves to lower current densities. A significant shift in both the anodic and cathodic branches indicates a mixed-type inhibitor.

The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor using the following equation:

IE% = [(i_corr - i'_corr) / i_corr] x 100

where i_corr and i'_corr are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Based on studies of similar anionic surfactants like sodium dodecyl sulfate (B86663) (SDS), the following hypothetical data illustrates the expected results from a potentiodynamic polarization study of this compound on mild steel in an acidic medium. nih.govnih.gov

| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -450 | 500 | - |

| 1 x 10⁻⁵ | -440 | 150 | 70.0 |

| 5 x 10⁻⁵ | -435 | 80 | 84.0 |

| 1 x 10⁻⁴ | -425 | 45 | 91.0 |

| 5 x 10⁻⁴ | -420 | 25 | 95.0 |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a non-destructive alternating current (AC) technique that provides detailed information about the metal/electrolyte interface. By applying a small amplitude AC potential over a range of frequencies, the impedance of the system is measured. The results are often presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

For a corrosion system, the Nyquist plot typically shows a depressed semicircle, with the diameter of the semicircle corresponding to the charge transfer resistance (R_ct). In the presence of an effective inhibitor like this compound, the diameter of this semicircle is expected to increase significantly. This increase in R_ct indicates a higher resistance to the corrosion process due to the formation of a protective film by the surfactant molecules on the metal surface.

The inhibition efficiency can also be calculated from the EIS data using the charge transfer resistance values:

IE% = [(R'_ct - R_ct) / R'_ct] x 100

where R'_ct and R_ct are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Additionally, EIS data can provide information on the double-layer capacitance (C_dl). A decrease in C_dl upon the addition of the surfactant is indicative of the adsorption of inhibitor molecules, which displaces water molecules and reduces the dielectric constant at the interface.

The following interactive table presents hypothetical EIS data for the corrosion inhibition of aluminum by this compound in a saline solution, drawing parallels from studies on other anionic surfactants. scientific.netsapub.org

| Inhibitor Concentration (M) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 800 | 150 | - |

| 1 x 10⁻⁵ | 2500 | 100 | 68.0 |

| 5 x 10⁻⁵ | 5000 | 75 | 84.0 |

| 1 x 10⁻⁴ | 9000 | 50 | 91.1 |

| 5 x 10⁻⁴ | 15000 | 35 | 94.7 |

The adsorption of anionic surfactants like this compound on a metal surface is influenced by the surface charge of the metal. mdpi.com In acidic solutions, where the metal surface is typically positively charged, the anionic head of the surfactant molecule electrostatically adsorbs onto the surface. The hydrophobic tails then orient themselves away from the surface, forming a protective hydrophobic layer. This adsorption can be further understood by fitting the experimental data to various adsorption isotherms (e.g., Langmuir, Frumkin, Temkin), which provides insights into the interaction between the inhibitor molecules and the metal surface. mat-test.com

Environmental Fate and Green Chemical Engineering Principles Applied to N Lauroyl N Methyltaurine Sodium Salt

Biodegradation Pathways and Mechanisms

While specific microbial degradation studies on N-Lauroyl-N-methyltaurine sodium salt are not extensively detailed in the provided information, the compound is generally considered to be readily biodegradable. surfaceindustry.comspecialchem.com This suggests that microorganisms in various environmental compartments, such as soil and water, possess the necessary enzymatic machinery to break down the molecule. For instance, a related compound, Sodium N-oleoyl-N-methyl taurine (B1682933), is expected to degrade into sodium N-methyl taurine and oleic acid, with the latter being further metabolized. federalregister.gov The enzyme fatty acid amide hydrolase (FAAH) may play a role in the initial hydrolysis step. federalregister.gov

The persistence of this compound in the environment is influenced by several factors. Although generally considered biodegradable, the rate of degradation can be affected by environmental conditions. nih.gov Factors such as temperature, pH, and the presence of acclimated microbial populations can significantly impact the speed at which the surfactant is broken down. The concentration of the surfactant itself can also play a role; higher concentrations might initially inhibit microbial activity before degradation proceeds.

Ecotoxicological Considerations in Aquatic and Terrestrial Systems

The potential effects of this compound on aquatic and terrestrial organisms are a key area of environmental assessment. While detailed ecotoxicological data for this specific compound is limited in the provided search results, information on similar surfactants provides some insight. For instance, sodium lauryl ether sulphate (SLES), another anionic surfactant, has shown detrimental effects on aquatic organisms in laboratory tests. nih.gov It is crucial to prevent the discharge of this compound into drains and the wider environment to avoid potential harm to ecosystems. chemicalbook.comechemi.com

Table 1: Ecotoxicological Data for Related Anionic Surfactants

| Organism Type | Surfactant | Endpoint | Concentration | Reference |

| Aquatic Organisms | Sodium Lauryl Ether Sulphate (SLES) | Detrimental Effects | Not Specified | nih.gov |

| Aquatic Organisms | Sodium Lauryl Sulfate (B86663) (SLS) | Environmental Toxicity | 0.004–3509 mg L-1 | researchgate.net |

This table is illustrative and based on data for structurally related anionic surfactants. Specific ecotoxicological data for this compound is needed for a complete assessment.

Sustainable Production and Lifecycle Assessment

The application of green chemistry principles to the synthesis of this compound aims to reduce its environmental footprint. nih.gov Traditional synthesis methods, such as the Schotten-Baumann condensation, can generate significant waste and involve the use of hazardous materials like lauroyl chloride. patsnap.com This process can lead to environmental pollution and difficulties in recycling sodium salts. patsnap.com

More sustainable, rapid synthesis methods are being developed to address these issues. patsnap.comgoogle.com These improved methods focus on increasing the conversion rate of N-methyltaurine sodium, reducing reaction times, and minimizing waste. patsnap.comgoogle.com For example, a rapid synthesis method has been developed that avoids the use of lauroyl chloride, thereby reducing environmental pollution. patsnap.com This direct method also has a shorter process cycle and results in less material loss. google.com The principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses, are central to these advancements. nih.gov

Table 2: Comparison of Synthesis Methods for this compound

| Synthesis Method | Key Features | Environmental Considerations | Reference |

| Schotten-Baumann Condensation | Uses lauroyl chloride | Potential for environmental pollution from lauroyl chloride preparation; difficulty in recycling sodium salts. | patsnap.com |

| Rapid Synthesis Method | Direct reaction, avoids lauroyl chloride | Reduced environmental pollution; shorter process cycle; less material loss. | patsnap.comgoogle.com |

Q & A

Basic Research Questions

Q. How is N-Lauroyl-N-methyltaurine sodium salt synthesized, and what are the critical parameters for optimizing yield?

- Methodological Answer : The synthesis typically involves reacting lauroyl chloride with N-methyltaurine (2-methylaminoethanesulfonic acid) in an alkaline medium. Sodium hydroxide is added to neutralize the reaction and precipitate the sodium salt. Key parameters include:

- Temperature control : Maintain 25–40°C to prevent hydrolysis of the acyl chloride.

- Molar ratio : A 1:1.2 molar ratio of N-methyltaurine to lauroyl chloride minimizes unreacted starting material.

- pH adjustment : Final pH should be 8.0–9.5 to stabilize the sodium salt form .

- Purification : Recrystallization from aqueous ethanol improves purity (>85% active content) .

Q. What are the standard methods for characterizing purity and structural confirmation of N-Lauroyl-N-methyltaurine sodium salt?

- Methodological Answer :

- Thin-layer chromatography (TLC) : Use silica gel plates with a chloroform-methanol-water (65:25:4) system. The compound should show a single spot (Rf ~0.5) under UV detection .

- FT-IR spectroscopy : Key peaks include C=O stretch at ~1650 cm⁻¹ (amide I band) and S-O stretch at ~1040 cm⁻¹ (sulfonate group) .

- 1H-NMR : Expect signals at δ 1.2–1.4 ppm (lauroyl chain CH₂), δ 3.0 ppm (N-CH₃), and δ 3.5–3.7 ppm (sulfonate-linked CH₂) .

Q. How do solubility and critical micelle concentration (CMC) influence experimental design in surfactant studies?

- Methodological Answer :

- Solubility : The compound is highly water-soluble (>100 mg/mL at 25°C), but micelle formation occurs above the CMC (~14–15 mM). For surfactant studies, prepare stock solutions below the CMC to avoid micellar interference in spectrophotometric assays .

- Temperature effects : CMC decreases with increasing temperature (e.g., ~12 mM at 40°C), requiring recalibration for thermal stability studies .

Advanced Research Questions

Q. What analytical challenges arise when distinguishing N-Lauroyl-N-methyltaurine sodium salt from structurally similar surfactants (e.g., N-Lauroylsarcosinate)?

- Methodological Answer :

- Mass spectrometry (HRMS) : Differentiate via exact mass: N-Lauroyl-N-methyltaurine (C₁₅H₃₀NNaO₄S, [M+H]+ = 344.47) vs. N-Lauroylsarcosinate (C₁₅H₂₈NNaO₃, [M+H]+ = 293.38) .

- Functional group tests : Use ninhydrin to detect free amines (absent in N-methyltaurine derivatives but present in sarcosinates) .

- Ion-exchange chromatography : Separate based on sulfonate vs. carboxylate groups .

Q. How can researchers resolve contradictions in reported CMC values across studies?

- Methodological Answer :

- Standardize measurement techniques : Use surface tension vs. conductivity methods. Surface tension gives lower CMC values (~12–14 mM) due to sensitivity to trace impurities .

- Control ionic strength : Add NaCl (0.1–0.5 M) to suppress electrostatic repulsion and stabilize micelles, reducing CMC variability .

- Report temperature and purity : Discrepancies often arise from unstated assay conditions or impurities (e.g., residual lauric acid) .

Q. What advanced strategies improve the compound’s stability in long-term biochemical assays?

- Methodological Answer :

- pH buffering : Store solutions at pH 8.0–9.0 to prevent hydrolysis of the amide bond. Use Tris-HCl or borate buffers .

- Antioxidants : Add 0.1% EDTA to chelate metal ions that catalyze oxidation of the sulfonate group .

- Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to enhance shelf life (>24 months at −20°C) .

Experimental Design & Data Interpretation

Q. How should researchers design dose-response studies for cytotoxicity or membrane disruption assays?

- Methodological Answer :

- Range selection : Test concentrations from 0.1×CMC to 5×CMC (e.g., 1.4–70 mM) to capture sub-micellar and supra-micellar effects.

- Controls : Include a non-ionic surfactant (e.g., Triton X-100) to distinguish specific vs. general detergent effects.

- Time-course analysis : Monitor effects at 15, 30, and 60 minutes, as micelle dynamics alter bioavailability .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

- Methodological Answer :

- Multivariate analysis : Use PCA to identify critical variables (e.g., reaction temperature, pH) contributing to purity fluctuations.

- Quality-by-Design (QbD) : Implement a factorial design (e.g., 2³ design) to optimize synthesis parameters .

Safety & Compliance

Q. What safety protocols are essential for handling N-Lauroyl-N-methyltaurine sodium salt in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.